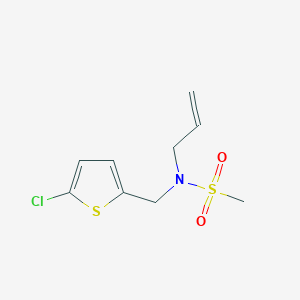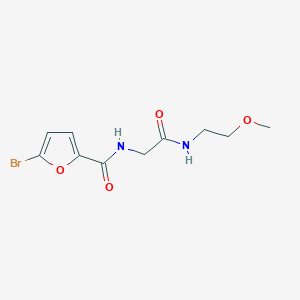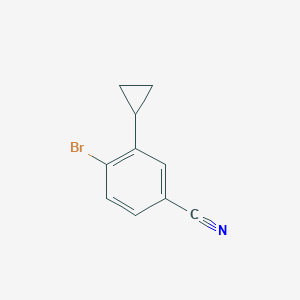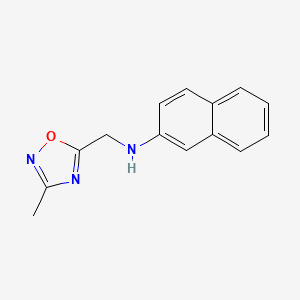
n-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)naphthalen-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)naphthalen-2-amine is a compound that features a naphthalene ring system substituted with an amine group and a 1,2,4-oxadiazole ring
Preparation Methods
The synthesis of N-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)naphthalen-2-amine typically involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the efficient production of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the need for protective groups .
Chemical Reactions Analysis
N-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)naphthalen-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)naphthalen-2-amine has several scientific research applications:
Medicinal Chemistry: The 1,2,4-oxadiazole ring is a well-known pharmacophore frequently encountered in active pharmaceutical ingredients with various therapeutic focuses. This compound can be explored for its potential as a drug candidate for treating diseases such as cancer, hypertension, and neurodegenerative disorders.
Materials Science: The compound can be utilized in the development of energetic materials, fluorescent dyes, and organic light-emitting diodes (OLEDs).
Biological Research: It can be used as a probe to study biological pathways and molecular interactions due to its unique structural features.
Mechanism of Action
The mechanism of action of N-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)naphthalen-2-amine involves its interaction with specific molecular targets and pathways. The 1,2,4-oxadiazole ring can act as a hydrogen bond acceptor, facilitating interactions with biological macromolecules . This interaction can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
N-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)naphthalen-2-amine can be compared with other similar compounds, such as:
1,2,4-Oxadiazole derivatives: These compounds share the 1,2,4-oxadiazole ring and exhibit similar pharmacological properties.
Naphthalene derivatives: Compounds with a naphthalene ring system can have diverse applications in medicinal chemistry and materials science.
The uniqueness of this compound lies in its combination of the naphthalene ring with the 1,2,4-oxadiazole motif, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H13N3O |
|---|---|
Molecular Weight |
239.27 g/mol |
IUPAC Name |
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]naphthalen-2-amine |
InChI |
InChI=1S/C14H13N3O/c1-10-16-14(18-17-10)9-15-13-7-6-11-4-2-3-5-12(11)8-13/h2-8,15H,9H2,1H3 |
InChI Key |
WHESGDCJPHBROE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=N1)CNC2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


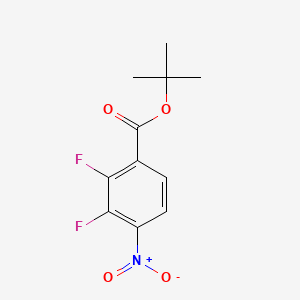
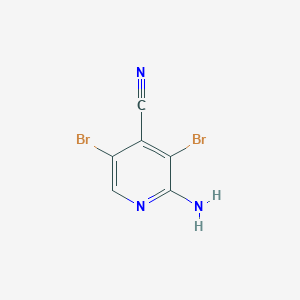

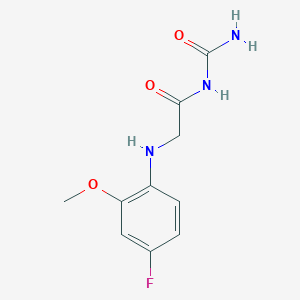
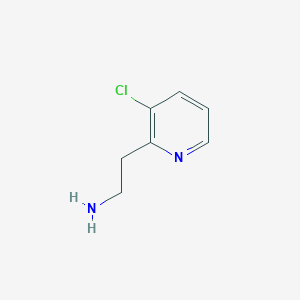

![(2'-(1-(4-Methoxyphenyl)vinyl)-5'-methyl-[1,1'-biphenyl]-2-yl)diphenylphosphane](/img/structure/B14891125.png)
![2-[(Diphenylphosphoryl)methyl]pyridine 1-oxide](/img/structure/B14891129.png)
